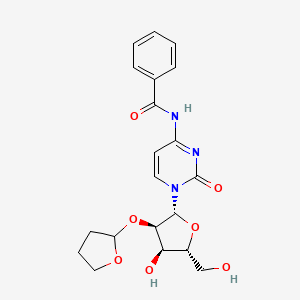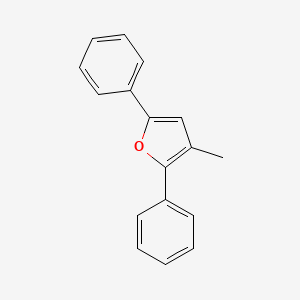
3-Methyl-2,5-diphenylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,5-diphenylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,5-diphenylfuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 1,3-dienes and aryl ketones, which undergo cycloaddition reactions to form the furan ring . The reaction conditions often involve the use of catalysts such as copper salts and stoichiometric amounts of water .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of this compound. These methods often employ transition-metal-free conditions, making the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-2,5-diphenylfuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include various substituted furans, furanones, and dihydrofuran derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-2,5-diphenylfuran has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,5-diphenylfuran involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects . The specific pathways involved in its action are still under investigation, but it is known to interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
2,5-Dimethylfuran: Known for its use as a biofuel and its similar furan ring structure.
2,5-Diphenylfuran: Shares the diphenyl substitution but lacks the methyl group at the 3-position.
3,4-Diphenylfuran: Another structurally related compound with different substitution patterns.
Uniqueness: 3-Methyl-2,5-diphenylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other furan derivatives may not be suitable .
Propiedades
Número CAS |
84302-11-4 |
|---|---|
Fórmula molecular |
C17H14O |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-methyl-2,5-diphenylfuran |
InChI |
InChI=1S/C17H14O/c1-13-12-16(14-8-4-2-5-9-14)18-17(13)15-10-6-3-7-11-15/h2-12H,1H3 |
Clave InChI |
YEGBWHMQQAHSME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


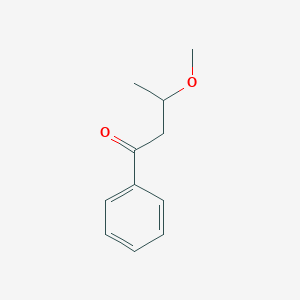
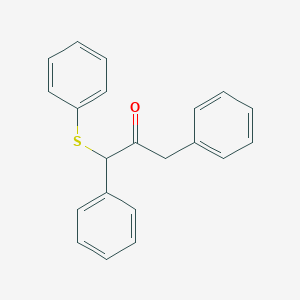
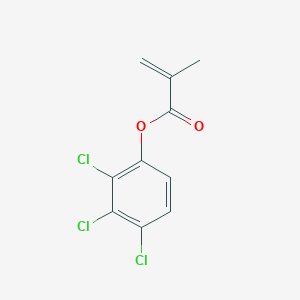
![4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine](/img/structure/B14412511.png)
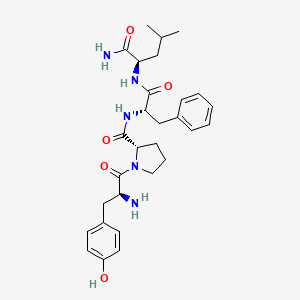
![4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline](/img/structure/B14412519.png)
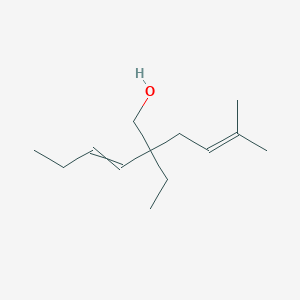

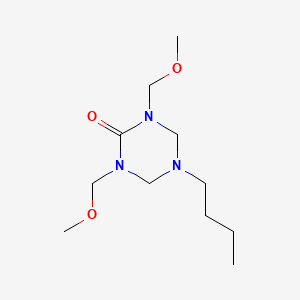
![8-(Benzenesulfonyl)-8-(3-methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14412554.png)
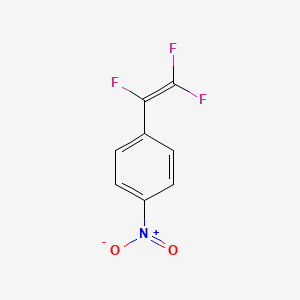
![4-[Bis(2-methoxyethyl)amino]phenol](/img/structure/B14412564.png)
